2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 5-(6-methoxypyridazin-3-yl)-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(3-fluorophenyl)benzamide
- 2,3-dimethoxy-N-(4-methoxyphenyl)benzamide
- 2,3-dimethoxy-N-(2-methylphenyl)benzamide
Uniqueness
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is unique due to the presence of the methoxypyridazinyl group, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-8-9-14(16-10-11-19(27-3)24-23-16)12-17(13)22-21(25)15-6-5-7-18(26-2)20(15)28-4/h5-12H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXTWBODOBOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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